molecular formula C12H10F3NO2 B12277485 3-[5-(Trifluoromethyl)-3-indolyl]propanoic Acid

3-[5-(Trifluoromethyl)-3-indolyl]propanoic Acid

Cat. No.: B12277485
M. Wt: 257.21 g/mol
InChI Key: CJMMALJIGSARLE-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-[5-(Trifluoromethyl)-3-indolyl]propanoic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

3-[5-(Trifluoromethyl)-3-indolyl]propanoic Acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(Trifluoromethyl)-3-indolyl]propanoic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to receptors, leading to various biological effects. The indole ring structure allows it to interact with multiple receptors, contributing to its diverse biological activities .

Biological Activity

3-[5-(Trifluoromethyl)-3-indolyl]propanoic acid is a compound of increasing interest in biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to an indole structure, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate in drug design.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways related to inflammation, cancer progression, and neuroprotection.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the following mechanisms:

  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1/S phase, preventing cancer cell proliferation.
  • Induction of Apoptosis : Studies have demonstrated that it activates caspases and increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis induction
HeLa (Cervical)15Cell cycle arrest
A549 (Lung)12Caspase activation

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in various inflammatory diseases.

Table 2: Anti-inflammatory Effects

CytokineEffectMechanism
TNF-αDecreasedInhibition of NF-κB pathway
IL-6DecreasedModulation of JAK/STAT signaling

Case Studies

  • In Vivo Study on Tumor Growth
    A study conducted on mice with implanted tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at a dose of 20 mg/kg body weight over four weeks.
  • Neuroprotective Effects
    Another study assessed the neuroprotective effects of the compound in a model of neurodegeneration induced by oxidative stress. Results indicated that it significantly reduced neuronal cell death and improved cognitive function in treated animals.

Properties

Molecular Formula

C12H10F3NO2

Molecular Weight

257.21 g/mol

IUPAC Name

3-[5-(trifluoromethyl)-1H-indol-3-yl]propanoic acid

InChI

InChI=1S/C12H10F3NO2/c13-12(14,15)8-2-3-10-9(5-8)7(6-16-10)1-4-11(17)18/h2-3,5-6,16H,1,4H2,(H,17,18)

InChI Key

CJMMALJIGSARLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CN2)CCC(=O)O

Origin of Product

United States

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